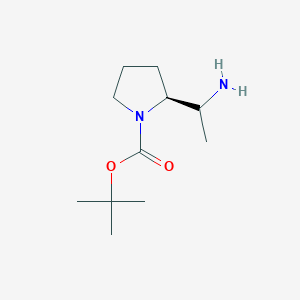![molecular formula C12H15NO B1403289 3H-spiro[2-benzofuran-1,3'-piperidine] CAS No. 54775-03-0](/img/structure/B1403289.png)
3H-spiro[2-benzofuran-1,3'-piperidine]
Overview
Description
3H-spiro[2-benzofuran-1,3’-piperidine] is a chemical compound with the molecular weight of 225.72 . It is also known as 3H-spiro[isobenzofuran-1,3’-piperidine] hydrochloride . There are other variants of this compound such as 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide .
Molecular Structure Analysis
The InChI code for 3H-spiro[2-benzofuran-1,3’-piperidine] is1S/C12H15NO.ClH/c1-2-5-11-10 (4-1)8-14-12 (11)6-3-7-13-9-12;/h1-2,4-5,13H,3,6-9H2;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of 3H-spiro[2-benzofuran-1,3’-piperidine] is 225.72 . The InChI code provides information about its molecular structure .Scientific Research Applications
Sigma Receptor Ligands
- 3H-spiro[2-benzofuran-1,3'-piperidine] compounds have been studied for their potential as sigma receptor ligands. For instance, a study by Maier and Wünsch (2002) explored spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], finding that certain structures within this class displayed high affinity for sigma1 receptors, particularly when certain substituents were present (Maier & Wünsch, 2002).
PET Radiotracers
- Studies have indicated the utility of these compounds in the synthesis of potential PET (Positron Emission Tomography) tracers. Grosse Maestrup et al. (2009) synthesized several 3H-spiro[[2]benzofuran-1,4'-piperidines] for this purpose, demonstrating their potential in imaging sigma1 receptors in the central nervous system (Grosse Maestrup et al., 2009).
Antihypertensive Agents
- A study conducted by Davis et al. (1983) investigated a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s for their cardiovascular activity, revealing promising antihypertensive effects in animal models (Davis et al., 1983).
Histone Deacetylase Inhibitors
- The compounds have also been explored for their role as histone deacetylase (HDAC) inhibitors, which are significant in cancer research. Varasi et al. (2011) discovered spirocyclic piperidine hydroxamic acid derivatives, including spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine], showing promise in inhibiting tumor growth (Varasi et al., 2011).
Influenza Virus Inhibition
- Malpani et al. (2013) developed a synthetic procedure for various substituted 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones, which showed significant activity against influenza virus type B, indicating potential as antiviral agents (Malpani et al., 2013).
Spirocyclic Piperidine Derivatives
- Li et al. (2013) designed spirocyclic piperidine derivatives as σ1 receptor ligands, which showed high affinity and selectivity. Their study underscores the potential of these compounds in neuropharmacology and neuroimaging (Li et al., 2013).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3H-spiro[2-benzofuran-1,3’-piperidine] plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity. This compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and function, influencing various biochemical pathways.
Cellular Effects
The effects of 3H-spiro[2-benzofuran-1,3’-piperidine] on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can affect the expression of specific genes, thereby impacting protein synthesis and cellular responses. Its influence on cellular metabolism includes changes in the rates of metabolic reactions and the levels of metabolites.
Molecular Mechanism
At the molecular level, 3H-spiro[2-benzofuran-1,3’-piperidine] exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-spiro[2-benzofuran-1,3’-piperidine] can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can also undergo degradation over extended periods The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3H-spiro[2-benzofuran-1,3’-piperidine] can lead to sustained changes in cellular processes
Dosage Effects in Animal Models
The effects of 3H-spiro[2-benzofuran-1,3’-piperidine] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including disruptions in cellular function and metabolic processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3H-spiro[2-benzofuran-1,3’-piperidine].
Metabolic Pathways
3H-spiro[2-benzofuran-1,3’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and duration of action, as well as its potential side effects. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can affect metabolic flux and the levels of specific metabolites, further impacting cellular functions.
Transport and Distribution
Within cells and tissues, 3H-spiro[2-benzofuran-1,3’-piperidine] is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are essential for understanding how 3H-spiro[2-benzofuran-1,3’-piperidine] reaches its target sites and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3H-spiro[2-benzofuran-1,3’-piperidine] plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
properties
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-5-11-10(4-1)8-14-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMDBNDUHBEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54775-03-0 | |
| Record name | 3H-spiro[2-benzofuran-1,3'-piperidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)


![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)








